molecular formula C11H9BrN2 B14001605 N-(4-bromophenyl)pyridin-2-amine CAS No. 78644-75-4

N-(4-bromophenyl)pyridin-2-amine

Cat. No.: B14001605
CAS No.: 78644-75-4
M. Wt: 249.11 g/mol
InChI Key: NIDLRXNAADDGDT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of both bromophenyl and pyridinyl groups in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)pyridin-2-amine typically involves the reaction of 4-bromoaniline with 2-chloropyridine under suitable conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a palladium catalyst . The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted derivatives of this compound.
  • N-oxides and reduced amine derivatives.

Scientific Research Applications

N-(4-bromophenyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various microbial strains and cancer cell lines.

    Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Material Science: The compound is explored for its potential use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the pyridinyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)pyridin-2-amine
  • N-(4-fluorophenyl)pyridin-2-amine
  • N-(4-methylphenyl)pyridin-2-amine

Comparison: N-(4-bromophenyl)pyridin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides a balance between size and electron-withdrawing effects, making it a versatile compound for various applications.

Properties

CAS No.

78644-75-4

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

N-(4-bromophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9BrN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)

InChI Key

NIDLRXNAADDGDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)Br

Origin of Product

United States

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